6-chloro-4-iodo-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
6-chloro-4-iodo-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClINO/c10-6-1-7(11)9-5(4-13)3-12-8(9)2-6/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXFQFAMNUXKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2C=O)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-iodo-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-iodo-1H-indole-3-carbaldehyde.
Chlorination: The 4-iodo-1H-indole-3-carbaldehyde is then subjected to chlorination using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine and iodine atoms in 6-chloro-4-iodo-1H-indole-3-carbaldehyde are susceptible to nucleophilic substitution. For example:
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Iodine substitution : In reactions with anthranilic acid derivatives, the iodine atom is replaced to form fused heterocycles. This is critical in synthesizing quinazolinone derivatives .
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Chlorine substitution : The chlorine atom can be displaced under SNAr (nucleophilic aromatic substitution) conditions, particularly in the presence of electron-withdrawing groups that activate the ring .
Cyclization and Heterocycle Formation
This compound participates in cyclization reactions to form nitrogen-containing heterocycles:
Indazole Formation via Nitrosation
Nitrosation of the indole core at position C3 forms 1H-indazole-3-carboxaldehyde derivatives. Substituents on the indole ring significantly impact yields :
| Substituent (Position 5) | Reaction Conditions | Product Yield |
|---|---|---|
| NHBoc | HNO₂, HCl, 0°C → rt, 2 h | 78% |
| Piperidyl | HNO₂, HCl, 0°C → rt, 2 h | 15% |
| CHO | HNO₂, HCl, 0°C → rt, 2 h | 56% |
| CN | HNO₂, HCl, 0°C → rt, 2 h | 57% |
Electron-donating groups (e.g., NHBoc) enhance stability and yield, while bulky groups (e.g., piperidyl) lead to dimerization and reduced efficiency .
Oxidation and Deformylation
The aldehyde group undergoes oxidation under mild conditions:
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Oxidation of Dihydroquinazolinone : Air oxidation converts dihydroquinazolinone (6a ) to quinazolinone (3a ) in ethanol with no additional reagents required .
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Deformylation : Acidic or oxidative conditions can cleave the aldehyde group, yielding 3-unsubstituted indole derivatives .
Mechanistic Insights
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Nitrosation Pathway : Nitrosation initiates at C3, forming an oxime intermediate. Subsequent water addition at C2 triggers ring-opening and reclosure to form indazole-carboxaldehyde .
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Halogen Bonding : The iodine atom participates in halogen bonding, directing regioselectivity in substitution reactions .
Key Intermediate in Drug Discovery
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Quinazolinones derived from this compound show potential as kinase inhibitors .
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Indazole-carboxaldehydes serve as precursors to bioactive molecules, including antimicrobial and anticancer agents .
Limitations
Scientific Research Applications
6-chloro-4-iodo-1H-indole-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-4-iodo-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, which can form covalent bonds with nucleophilic sites in biological molecules. The chlorine and iodine atoms can also participate in halogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
Key structural analogs include halogenated indole-3-carbaldehydes with variations in substituent positions, halogen types, or additional functional groups. Below is a comparative analysis:
Table 1: Comparison of Key Analogs
*Calculated based on elemental composition.
†Similarity to indole-3-carbaldehydes.
Physicochemical Properties
- Halogen Effects: The iodo group in the target compound increases molecular weight and polarizability compared to chloro or bromo analogs.
- Solubility : The aldehyde group confers moderate polarity, but halogenation (especially iodine) reduces aqueous solubility. For instance, 1H-indole-4-carbaldehyde has a logP of 1.65 (predicted), whereas iodinated derivatives may exhibit higher logP values .
Key Research Findings
- Positional Isomerism : Moving the chloro substituent from C6 to C5 (as in 5-chloroindole-3-carbaldehyde) alters electronic distribution, affecting reactivity in nucleophilic substitutions .
- Halogen Exchange : Replacing iodine with bromo or methoxy groups modulates steric bulk and electronic effects, impacting binding affinity in biological systems .
- Hydrazone Bioactivity : Hydrazone derivatives of 5-chloroindole-3-carbaldehyde show higher antifungal activity than their 6-chloro counterparts, likely due to improved membrane permeability .
Biological Activity
6-Chloro-4-iodo-1H-indole-3-carbaldehyde is a significant derivative of indole, characterized by its unique halogen substitutions and aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.
Structural Characteristics
The structural formula of this compound can be represented as follows:
Key Features:
- Chlorine atom at the 6th position.
- Iodine atom at the 4th position.
- Aldehyde group at the 3rd position.
These modifications enhance the compound's reactivity and biological interactions, making it a valuable candidate for drug development.
The mechanism of action for this compound involves its ability to act as an electrophile due to the presence of the aldehyde group. This allows it to form covalent bonds with nucleophilic sites in biological molecules. The halogen atoms (chlorine and iodine) can participate in halogen bonding and other non-covalent interactions, influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Bacillus subtilis | 4.69 µM |
| Pseudomonas aeruginosa | 13.40 µM |
The effectiveness against both Gram-positive and Gram-negative bacteria suggests its potential use in treating infections caused by resistant strains .
Anticancer Activity
The compound has also demonstrated anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | <10 |
| HeLa (Cervical cancer) | <10 |
| MCF7 (Breast cancer) | <10 |
These results indicate that this compound may serve as a lead compound for further development in cancer therapy .
Study on Antimicrobial Properties
In a recent study, researchers evaluated the antimicrobial activity of several indole derivatives, including this compound. The study found that this compound effectively inhibited biofilm formation in Staphylococcus aureus, which is crucial in combating antibiotic resistance.
Study on Anticancer Effects
Another study focused on the cytotoxic effects of indole derivatives on cancer cell lines. The findings indicated that compounds similar to this compound exhibited significant antiproliferative activities against rapidly dividing cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-chloro-4-iodo-1H-indole-3-carbaldehyde?
- Methodological Answer : The synthesis involves sequential halogenation of the indole scaffold. First, introduce chlorine at position 6 via electrophilic substitution using reagents like or . Subsequent iodination at position 4 can be achieved using iodine monochloride () or (N-iodosuccinimide) in a polar aprotic solvent (e.g., DMF) under inert atmosphere. Purification typically employs column chromatography with hexane/ethyl acetate gradients .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- NMR : Analyze - and -NMR for characteristic shifts (e.g., aldehyde proton at ~10 ppm, indole ring protons).
- Mass Spectrometry (MS) : Confirm molecular ion peaks () and isotopic patterns (iodine contributes a distinct / signature).
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the key reactivity patterns of the aldehyde group in this compound?
- Methodological Answer : The aldehyde at position 3 undergoes nucleophilic addition (e.g., Grignard reactions), oxidation to carboxylic acids (using ), or reductive amination (with ). Steric hindrance from the 4-iodo substituent may slow reactions; optimize solvent polarity (e.g., THF for less hindered access) .
Advanced Research Questions
Q. How can crystallography resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) using synchrotron radiation or Mo-Kα sources. Refinement via SHELXL (for small molecules) can resolve torsional angles and halogen bonding between iodine and adjacent groups. Compare experimental data with DFT-optimized geometries to validate electronic effects .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies involving this compound?
- Methodological Answer :
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in biological assay datasets.
- Replication : Synthesize batches with controlled substituent positions (e.g., 4-bromo vs. 4-iodo analogs) to isolate electronic vs. steric effects.
- Cross-Platform Assays : Use orthogonal techniques (e.g., SPR binding vs. cellular cytotoxicity) to confirm target engagement .
Q. How can computational methods predict synthetic pathways for novel derivatives?
- Methodological Answer : Employ retrosynthesis tools (e.g., AI-driven platforms like Pistachio or Reaxys) to prioritize feasible routes. For example:
- Retrosynthetic Step : Dehalogenation of 4-iodo group via palladium-catalyzed coupling.
- Feasibility Scoring : Rank precursors by availability and reaction yields using databases like PubChem or SciFinder .
Q. What are the challenges in characterizing halogen bonding interactions in this compound’s solid-state structure?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
